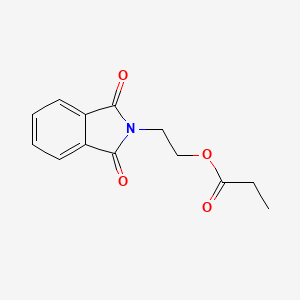
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes chlorinated benzyl and phenoxy groups, as well as a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-chlorophenol in the presence of a base such as potassium carbonate to form 2-(2-chlorophenoxy)-4-chlorobenzyl ether.
Acylation: The intermediate is then subjected to acylation using furan-2-ylmethylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorinated benzyl and phenoxy groups can be reduced under specific conditions to form corresponding dechlorinated products.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dechlorinated benzyl and phenoxy derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated aromatic rings and furan moiety may facilitate binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or alter receptor signaling, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)acetamide: Lacks the furan-2-ylmethyl group.
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the 2-chlorophenoxy group.
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the 4-chlorobenzyl group.
Uniqueness
N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both chlorinated aromatic rings and a furan moiety, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Cl2NO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17Cl2NO3/c21-16-9-7-15(8-10-16)12-23(13-17-4-3-11-25-17)20(24)14-26-19-6-2-1-5-18(19)22/h1-11H,12-14H2 |
InChI Key |
VVCBTGVKNMQUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12129888.png)
![(5Z)-2-(3-chlorophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129900.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129901.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12129926.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)
![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)

